(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
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Overview
Description
Lexacalcitol, also known as KH1060, is a synthetic analog of vitamin D. It belongs to the class of compounds known as vitamin D and derivatives, which contain a secosteroid backbone. Lexacalcitol is known for its potent regulatory effects on cell growth and immune responses. It is particularly noted for its high activity, being over 100 times more active than 1alpha,25-dihydroxyvitamin D3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lexacalcitol involves multiple steps, starting from the basic secosteroid structureThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Lexacalcitol follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The production is carried out under stringent conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Lexacalcitol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
Lexacalcitol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of vitamin D analogs on chemical reactions.
Biology: Investigated for its role in regulating cell growth and immune responses.
Medicine: Explored for its potential in treating diseases characterized by accelerated cell growth and T lymphocyte activation, such as psoriasis and certain cancers.
Industry: Utilized in the development of new therapeutic agents and in the study of transplant rejection and autoimmune diseases
Mechanism of Action
Lexacalcitol exerts its effects by targeting the vitamin D3 receptor. Upon binding to this receptor, it enters the nucleus and forms heterodimers with the retinoid X receptor. This complex then binds to specific DNA sequences, regulating the transcription of genes involved in cell growth and immune responses. The enhanced stability of Lexacalcitol-liganded transcriptional complexes contributes to its increased biological activity .
Comparison with Similar Compounds
- 1alpha,25-dihydroxyvitamin D3
- Calcitriol
- Paricalcitol
Comparison: Lexacalcitol is unique due to its significantly higher activity compared to other vitamin D analogs. It is over 100 times more active than 1alpha,25-dihydroxyvitamin D3, making it a potent regulator of cell growth and immune responses. This increased activity is attributed to its enhanced stability and specific molecular interactions with the vitamin D3 receptor .
Properties
Molecular Formula |
C29H48O4 |
---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H48O4/c1-6-29(32,7-2)16-9-17-33-21(4)25-13-14-26-22(10-8-15-28(25,26)5)11-12-23-18-24(30)19-27(31)20(23)3/h11-12,21,24-27,30-32H,3,6-10,13-19H2,1-2,4-5H3/t21-,24-,25-,26+,27+,28-/m1/s1 |
InChI Key |
KLZOTDOJMRMLDX-HWYQQTKLSA-N |
Isomeric SMILES |
CCC(CC)(CCCO[C@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3=C)O)O)C)O |
Canonical SMILES |
CCC(CC)(CCCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origin of Product |
United States |
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